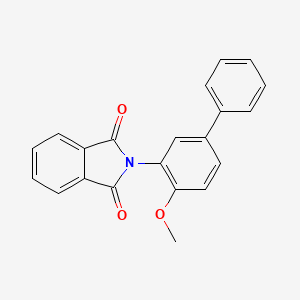
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as CDK9 inhibitor, as it inhibits the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation.
Aplicaciones Científicas De Investigación
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential applications in cancer research. CDK9 is a key regulator of transcription elongation, and its overexpression has been observed in various cancer types. Inhibition of CDK9 activity by 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has also been studied for its potential applications in HIV research, as CDK9 plays a critical role in HIV transcription and replication.
Mecanismo De Acción
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide inhibits the activity of CDK9 by binding to its active site. CDK9 is a key regulator of transcription elongation, and its inhibition by 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide leads to the downregulation of various genes involved in cell proliferation and survival. The compound also inhibits the phosphorylation of RNA polymerase II, which is essential for transcription elongation.
Biochemical and Physiological Effects:
2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. The compound also inhibits the replication of HIV by inhibiting the transcription of the viral genome. In addition, 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is its specificity towards CDK9, which makes it a valuable tool for studying the role of CDK9 in transcriptional regulation. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. In addition, the compound can be toxic at high concentrations, which requires careful handling and use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One direction is to explore the potential applications of the compound in other diseases, such as neurodegenerative disorders. CDK9 has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of CDK9 activity by 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide may have therapeutic potential in this context. Another direction is to develop more potent and selective CDK9 inhibitors based on the structure of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. This could lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis method of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylglycine methyl ester in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIYZAPWTFTKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)


![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)





![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)